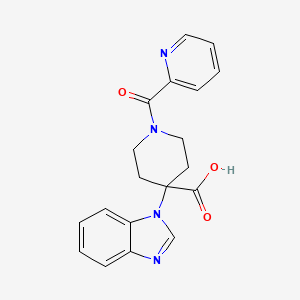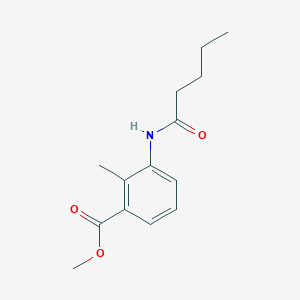![molecular formula C16H13NO3S B5348564 [4-(1,3-Benzothiazol-2-yl)phenyl] ethyl carbonate](/img/structure/B5348564.png)
[4-(1,3-Benzothiazol-2-yl)phenyl] ethyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(1,3-Benzothiazol-2-yl)phenyl] ethyl carbonate: is a chemical compound that features a benzothiazole ring attached to a phenyl group, which is further linked to an ethyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Benzothiazol-2-yl)phenyl] ethyl carbonate typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring . The reaction conditions often involve the use of catalysts and solvents such as dichloromethane or toluene, with temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, converting them to amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorinating agents can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .
Biology: In biological research, it is explored for its potential as an enzyme inhibitor and its interactions with various biological targets .
Medicine: Medicinal chemistry applications include its use in the design of new drugs, particularly those targeting bacterial and viral infections .
Industry: In the industrial sector, it is used in the production of polymers and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of [4-(1,3-Benzothiazol-2-yl)phenyl] ethyl carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring is known to interact with enzyme active sites, inhibiting their function . This can lead to the disruption of metabolic pathways in bacteria or viruses, making it a potential candidate for antimicrobial drugs .
Comparison with Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole ring but differ in the substituents attached to the phenyl group.
Benzothiazole Derivatives: Various derivatives with different functional groups attached to the benzothiazole ring.
Uniqueness: The presence of the ethyl carbonate moiety in [4-(1,3-Benzothiazol-2-yl)phenyl] ethyl carbonate distinguishes it from other benzothiazole derivatives. This unique structure imparts specific chemical properties, such as increased solubility and reactivity, making it suitable for specialized applications .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)phenyl] ethyl carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S/c1-2-19-16(18)20-12-9-7-11(8-10-12)15-17-13-5-3-4-6-14(13)21-15/h3-10H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIYDZVOKRNGIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[(E)-hydroxy-[1-(2-morpholin-4-ylethyl)-4,5-dioxo-2-pyridin-3-ylpyrrolidin-3-ylidene]methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5348486.png)

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5348503.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-4,4,4-trifluorobutanamide](/img/structure/B5348511.png)
![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-isopropyl-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348523.png)
![1-[(2-isopropyl-4-pyrimidinyl)methyl]-4-(2-methyl-4-pyridinyl)-1,4-diazepane](/img/structure/B5348534.png)
![N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]-3-(1,2,4-triazol-4-yl)benzamide](/img/structure/B5348549.png)
![2-(4-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)benzyl]propanamide](/img/structure/B5348559.png)
![(1R*,2R*,6S*,7S*)-4-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5348561.png)
![6-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B5348570.png)
![{[5-(4-fluorophenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5348571.png)

![4-ethoxy-N-[(Z)-1-phenylethylideneamino]benzamide](/img/structure/B5348589.png)
![rel-(4aS,8aR)-6-[(3-methoxyphenyl)acetyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5348593.png)
